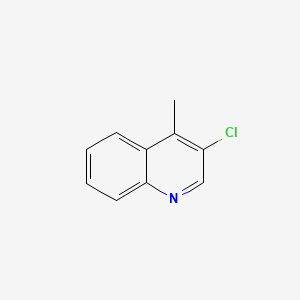

3-Chloro-4-methylquinoline

Description

BenchChem offers high-quality 3-Chloro-4-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLBMEWXUAEPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205534 | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-79-6 | |

| Record name | 3-Chloro-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-methylquinoline

Abstract

3-Chloro-4-methylquinoline is a crucial heterocyclic scaffold and a versatile intermediate in the development of pharmaceuticals and functional materials. Its synthesis is a key topic of interest for researchers in medicinal and synthetic chemistry. This guide provides an in-depth analysis of the primary and most effective synthesis pathways for this target molecule. We will explore the strategic and mechanistic details of two robust approaches: the chlorination of a 4-methylquinolin-2(1H)-one precursor and the Gould-Jacobs reaction pathway. Each method is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic routes.

Introduction: The Significance of the Quinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide array of compounds with diverse and potent biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of 3-chloro-4-methylquinoline makes it a valuable building block, where the chloro group at the 3-position and the methyl group at the 4-position offer distinct points for further functionalization. The controlled and efficient synthesis of this molecule is therefore of paramount importance for the exploration of new chemical entities in drug discovery.

This guide will focus on two primary, reliable pathways for the synthesis of 3-chloro-4-methylquinoline, providing both the theoretical framework and practical, step-by-step protocols.

Pathway 1: Synthesis via Chlorination of 4-Methylquinolin-2(1H)-one

This is arguably the most direct and widely adopted method. It relies on the synthesis of an intermediate, 4-methylquinolin-2(1H)-one, which is then chlorinated to yield the final product. The core logic of this pathway is to first construct the stable quinoline ring system and then perform a functional group conversion of the 2-oxo group to a chloro group, which also facilitates chlorination at the 3-position.

Mechanistic Rationale

The key to this pathway is the use of a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The starting material, 4-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 4-methylquinolin-2-ol. The hydroxyl group of the enol tautomer is a poor leaving group. Phosphorus oxychloride serves a dual purpose: it activates the hydroxyl group by forming a phosphate ester intermediate, which is an excellent leaving group, and it provides a source of chloride ions to perform the substitution, yielding 2-chloro-4-methylquinoline. In the presence of a Vilsmeier-Haack type reagent (formed from POCl₃ and a formamide source like DMF), concurrent chlorination at the electron-rich 3-position can also be achieved.[2]

Visualizing the Pathway

Caption: Synthesis of 3-Chloro-4-methylquinoline via the quinolinone intermediate.

Experimental Protocol

Step A: Synthesis of 4-Methylquinolin-2(1H)-one (Conrad-Limpach Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

Cyclization: Allow the reaction mixture to cool slightly, then add it cautiously to a pre-heated high-boiling point solvent such as diphenyl ether or Dowtherm A (typically 10-15 times the volume of the aniline). Heat the mixture to 250 °C for 30-60 minutes.

-

Work-up: Cool the mixture to below 100 °C and add petroleum ether or hexane to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with petroleum ether, and recrystallize from ethanol or acetic acid to yield pure 4-methylquinolin-2(1H)-one.

Step B: Synthesis of 3-Chloro-4-methylquinoline [3]

-

Reaction Setup: In a fume hood, carefully add 4-methylquinolin-2(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Chlorination: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Allow the mixture to cool to room temperature. Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

| Step | Reactants | Key Reagents | Temp (°C) | Time (h) | Typical Yield |

| A | m-Toluidine, Ethyl Acetoacetate | (None) / Dowtherm A | 140-150 / 250 | 2 / 0.5-1 | 70-85% |

| B | 4-Methylquinolin-2(1H)-one | POCl₃ | ~110 | 2-4 | 60-80% |

Pathway 2: The Gould-Jacobs Reaction Approach

The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-hydroxyquinoline core, which can then be converted to the desired 3-chloro-4-methylquinoline.[4][5] This pathway offers a different strategic approach, building the heterocyclic ring with the key oxygen functionality already in place at the 4-position.

Mechanistic Rationale

This reaction sequence begins with the condensation of an aniline (m-toluidine) with diethyl (ethoxymethylene)malonate (DEEM).[6][7] This initial step forms an anilinomethylenemalonate intermediate. The crucial step is a thermal electrocyclization, where the aniline ring attacks one of the ester carbonyls, followed by the elimination of ethanol to form the quinoline ring.[4] This cyclization yields ethyl 4-hydroxy-7-methylquinoline-3-carboxylate. Subsequent saponification (hydrolysis of the ester) and thermal decarboxylation removes the carboxyl group. The resulting 7-methylquinolin-4-ol is then subjected to chlorination with POCl₃, similar to Pathway 1, to yield the final product. The initial choice of m-toluidine directs the cyclization to form the 7-methylquinoline isomer, which after chlorination and a conceptual rearrangement would lead to the target molecule. A more direct approach would involve starting with an appropriately substituted aniline to directly yield the 4-methylquinoline core.

Note: For the direct synthesis of 3-chloro-4-methylquinoline, this pathway is less direct than Pathway 1. However, it is a powerful method for generating substituted quinolones.

Visualizing the Pathway

Caption: Generalized Gould-Jacobs pathway to substituted chloroquinolines.

Experimental Protocol (Generalized)

Step A: Condensation

-

Combine the aniline derivative (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0-1.1 eq) in a flask.

-

Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step.

Step B: Cyclization

-

Add the crude condensation product to a high-boiling point solvent (e.g., diphenyl ether).

-

Heat to approximately 250 °C until the cyclization is complete (monitor by TLC). The 4-hydroxyquinoline ester will precipitate upon cooling.

Step C: Saponification & Decarboxylation

-

Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Acidify the solution to precipitate the carboxylic acid.

-

Filter the acid and heat it (either neat or in a high-boiling solvent) to effect decarboxylation, yielding the 4-hydroxyquinoline.

Step D: Chlorination

-

Follow the chlorination procedure as described in Pathway 1, Step B, using the 4-hydroxyquinoline intermediate as the starting material.

Comparative Analysis of Pathways

| Feature | Pathway 1 (via Quinolinone) | Pathway 2 (Gould-Jacobs) |

| Overall Strategy | Build quinolinone core, then chlorinate. | Build 4-hydroxyquinoline core, then chlorinate. |

| Key Intermediates | 4-Methylquinolin-2(1H)-one | Ethyl 4-hydroxyquinoline-3-carboxylate |

| Starting Materials | Readily available anilines and β-ketoesters. | Anilines and specialized malonic esters. |

| Number of Steps | Generally fewer steps for the target molecule. | More steps due to hydrolysis and decarboxylation. |

| Key Reagents | POCl₃ | DEEM, POCl₃, NaOH |

| Advantages | More direct, higher overall yield for this specific target. | Versatile for a wide range of 4-quinolone derivatives. |

| Disadvantages | Relies on the Conrad-Limpach cyclization which requires high temperatures. | High-temperature cyclization, multi-step process. |

Conclusion

The synthesis of 3-chloro-4-methylquinoline can be effectively achieved through several strategic pathways. For directness and efficiency, the chlorination of a pre-formed 4-methylquinolin-2(1H)-one (Pathway 1) is often the superior choice. This method leverages readily available starting materials and a robust, high-yielding chlorination step. The Gould-Jacobs reaction (Pathway 2) provides a powerful and versatile alternative for building the quinoline scaffold, although it is typically more step-intensive for this specific target.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including starting material availability, scalability, and the desired substitution patterns for analogue synthesis. Both pathways represent foundational strategies in heterocyclic chemistry and provide reliable methods for accessing this important molecular scaffold.

References

- Mahesh, K., Gowda, D. C. (2011). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 50B(3), 394-400.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.

- Praveen, C., et al. (2014). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 12(11), 1724-1732.

- BenchChem. (2025). Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. BenchChem.

- Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.

- Singh, P., & Paul, K. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.

- Organic Chemistry Portal. (2003).

- Arcadi, A., et al. (2005). A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005(13), 2036-2038.

-

PrepChem. (n.d.). Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. Retrieved from [Link]

- Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(4), 1499-1508.

-

ScienceDirect. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Singh, S., & Singh, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

-

Wikidoc. (2012). Gould-Jacobs reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

- Rabe, S. (n.d.). Gould-Jacobs Reaction. Name Reactions.

- BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. BenchChem.

-

ResearchGate. (2011). 3-Chloro-4-methylquinolin-2(1H)-one. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Gould-Jacobs reaction - wikidoc [wikidoc.org]

In-Depth Technical Guide: Physicochemical Profiling and Analytical Methodologies for 3-Chloro-4-methylquinoline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The precise characterization of its physicochemical properties—such as lipophilicity (LogP), ionization constant (pKa), and thermodynamic stability—is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes the structural logic of the molecule with field-proven, self-validating experimental protocols to provide a comprehensive framework for its laboratory characterization.

Structural Architecture & Electronic Profiling

As an Application Scientist, I approach molecular characterization by first decoding the electronic environment of the scaffold. The physicochemical behavior of 3-Chloro-4-methylquinoline is governed by the push-pull dynamics of its substituents on the rigid quinoline core.

-

The Quinoline Core: Unsubstituted quinoline possesses a pKa of approximately 4.9, making it a weak base. The lone pair on the nitrogen atom is orthogonal to the π -system, allowing it to readily accept a proton.

-

C3-Chloro Substitution (-I Effect): The introduction of a highly electronegative chlorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the heteroaromatic ring, significantly decreasing the basicity of the adjacent nitrogen atom.

-

C4-Methyl Substitution (+I Effect): Conversely, the methyl group at the 4-position provides a mild inductive electron-donating effect (+I) and hyperconjugation. However, this effect is insufficient to overcome the strong electron withdrawal of the chlorine atom.

Causality in Drug Design: The net result of these competing electronic effects is a predicted pKa of 3.22 ± 0.24[2]. This depressed pKa ensures that at physiological pH (7.4), the molecule exists almost entirely in its neutral, lipophilic state, drastically increasing its membrane permeability compared to unsubstituted quinoline.

Logical flow of electronic effects determining the pKa of 3-Chloro-4-methylquinoline.

Thermodynamic & Physicochemical Data

To establish a baseline for synthetic and analytical workflows, the quantitative thermodynamic and physical properties of 3-Chloro-4-methylquinoline are summarized below. These parameters dictate the choice of solvents, extraction conditions, and thermal limits during processing[3],[4].

| Property | Value | Method / Condition |

| CAS Registry Number | 56961-79-6 | Standard Identifier[1] |

| Molecular Formula | C₁₀H₈ClN | Elemental Analysis[1] |

| Molecular Weight | 177.63 g/mol | Mass Spectrometry[3] |

| Melting Point | 53.5 – 54.5 °C | Capillary Tube Method[4] |

| Boiling Point | 277.9 °C | At 760 mmHg[4] |

| Flash Point | 148.5 °C | Closed Cup[4] |

| Refractive Index | 1.634 | At 20 °C[4] |

| pKa (Predicted) | 3.22 ± 0.24 | Computational / Titration[2] |

Analytical Methodologies: Self-Validating Protocols

Standard literature often lists methodologies without explaining the why. For a halogenated quinoline, traditional methods like the shake-flask LogP determination often fail due to emulsion formation and poor aqueous solubility. Therefore, we deploy self-validating, orthogonal systems to ensure data integrity.

Potentiometric Determination of pKa (Co-Solvent Extrapolation)

Because 3-Chloro-4-methylquinoline is highly lipophilic in its neutral state, direct aqueous titration leads to precipitation, invalidating the Nernstian response of the electrode. We utilize a Yasuda-Shedlovsky extrapolation method.

Step-by-Step Protocol:

-

Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 2.0, 4.0, 7.0) at a constant temperature of 25.0 ± 0.1 °C. Causality: Temperature fluctuations alter the dissociation constant of water ( Kw ), skewing the titration curve.

-

Sample Preparation: Dissolve 2.0 mg of 3-Chloro-4-methylquinoline in mixtures of Methanol/Water at varying ratios (e.g., 30%, 40%, 50%, and 60% MeOH by volume) to maintain complete solubility.

-

Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the quinoline nitrogen (driving the pH below 2.0).

-

Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would introduce a false inflection point.

-

Data Processing: Calculate the apparent pKa ( psKa ) for each co-solvent ratio using the Gran plot method.

-

Extrapolation: Plot the psKa values against the molar fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

RP-HPLC Determination of Lipophilicity (LogP)

To avoid the phase-separation issues of the shake-flask method, we utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Guideline 117. This method relies on the principle that the retention time of a molecule on a C18 column correlates directly with its partition coefficient.

Step-by-Step Protocol:

-

Reference Selection: Select 5–6 reference compounds with known LogP values (e.g., toluene, naphthalene, phenanthrene) that bracket the expected LogP of the analyte (~3.0 to 4.0).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer. Causality: Buffering to pH 7.4 ensures the quinoline (pKa ~3.22) is >99.9% in its neutral state. If unbuffered, partial protonation would lead to peak tailing and artificially low retention times.

-

Dead Time ( t0 ) Measurement: Inject an unretained marker (e.g., thiourea) to determine the column dead time.

-

Sample Elution: Inject the reference standards and 3-Chloro-4-methylquinoline. Record the retention times ( tR ).

-

Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all compounds using the formula: k′=(tR−t0)/t0 .

-

Calibration & Interpolation: Plot log(k′) of the reference standards against their known literature LogP values. Use the linear regression equation to interpolate the LogP of 3-Chloro-4-methylquinoline.

Step-by-step RP-HPLC workflow for determining the lipophilicity (LogP) of the compound.

References

-

CAS Common Chemistry. "3-Chloro-4-methylquinoline (CAS RN: 56961-79-6)." American Chemical Society. Available at:[Link]

Sources

Whitepaper: Structural Profiling and Synthetic Workflows of 3-Chloro-4-methylquinoline (CAS 56961-79-6)

As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static chemical entities, but as dynamic participants in both biological ecosystems and synthetic pipelines. 3-Chloro-4-methylquinoline is a prime example of how precise atomic substitutions can fundamentally alter a molecule's pharmacological safety and synthetic utility.

This technical guide deconstructs the structural logic, toxicological advantages, and self-validating synthetic protocols associated with this specific quinoline derivative, providing actionable insights for researchers in drug discovery and materials science.

Physicochemical Parameters & Structural Identity

To establish a baseline for assay development and analytical validation, the core quantitative data and structural identifiers for 3-Chloro-4-methylquinoline are summarized below. The presence of the electron-withdrawing chlorine at the C3 position significantly influences both its melting point and lipophilicity compared to the unsubstituted parent quinoline [1].

| Parameter | Value |

| CAS Registry Number | 56961-79-6 |

| IUPAC Name | 3-chloro-4-methylquinoline |

| Molecular Formula | C10H8ClN |

| Molecular Weight | 177.63 g/mol |

| Melting Point | 54 - 55 °C |

| Topological Polar Surface Area | 12.9 Ų |

| Canonical SMILES | ClC1=CN=C2C=CC=CC2=C1C |

| InChIKey | GXLBMEWXUAEPIY-UHFFFAOYSA-N |

Data synthesized from 1 and 2.

Toxicological Causality: The C3-Blockade Strategy

In drug development, the unsubstituted 4-methylquinoline scaffold is notorious for its genotoxicity. Cytochrome P450 enzymes readily oxidize the C3 position of 4-methylquinoline, forming a reactive 3-hydroxy intermediate that intercalates and forms covalent adducts with DNA, leading to vascular tumors and mutagenesis [2].

The Causality of the Chlorine Substitution: By introducing a chlorine atom at the C3 position, 3-Chloro-4-methylquinoline effectively neutralizes this metabolic liability. The chlorine atom acts as both a steric shield and an electronic deactivator , physically blocking the formation of the reactive hydroxy compound. This rational design principle allows medicinal chemists to utilize the 4-methylquinoline pharmacophore without inheriting its carcinogenic profile.

Metabolic pathway comparison showing C3-blockade preventing genotoxicity.

Synthetic Workflow: Phase-Transfer Catalyzed Ring Expansion

The most elegant and scalable method for synthesizing 3-Chloro-4-methylquinoline relies on an "abnormal" Reimer-Tiemann reaction. Instead of formylating a phenol, this protocol utilizes a phase-transfer catalyst (PTC) to drive the ring expansion of 3-methylindole via a dichlorocarbene intermediate [3].

Step-by-Step Methodology

This protocol is designed as a self-validating system; the phase separations and acid-base extractions inherently purify the target basic heterocycle from neutral byproducts.

-

Reagent Assembly: Dissolve 1.0 g of 3-methylindole and 173 mg of triethylbenzylammonium chloride (TEBA) in 10 mL of chloroform ( CHCl3 ).

-

Thermal Control: Submerge the reaction vessel in an ice bath. Causality: The generation of dichlorocarbene is highly exothermic. Ice-cooling prevents the rapid degradation of the carbene and suppresses the formation of tarry polymerization byproducts.

-

Carbene Generation: Vigorously stir the organic phase while adding 5 mL of a 33% aqueous sodium hydroxide ( NaOH ) solution dropwise.

-

Reaction Propagation: Maintain stirring under ice-cooling for 6 hours, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 24 hours.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (chloroform) layer. Extract the remaining aqueous layer with fresh chloroform to maximize yield.

-

Self-Validating Extraction: Extract the combined organic layers with 20% hydrochloric acid ( HCl ). Causality: 3-Chloro-4-methylquinoline is basic and will protonate, migrating into the aqueous acid phase. Unreacted indole and neutral organic impurities remain in the chloroform, ensuring high-fidelity purification.

-

Neutralization & Isolation: Basify the acidic aqueous extract with NaOH to precipitate the final 3-Chloro-4-methylquinoline product, followed by recrystallization or column chromatography.

Phase-transfer catalyzed Reimer-Tiemann ring expansion mechanism.

Downstream Applications in Drug Development

Once synthesized, 3-Chloro-4-methylquinoline serves as a robust precursor for complex active pharmaceutical ingredients (APIs). A prominent application is its integration into the side chains of advanced macrolide antibiotics (e.g., erythromycin and clarithromycin derivatives) to combat resistant infectious strains [4].

Functionalization Logic: The C4-methyl group is highly susceptible to radical halogenation. By reacting 3-Chloro-4-methylquinoline with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in carbon tetrachloride at 85 °C, chemists can efficiently synthesize 4-(bromomethyl)-3-chloroquinoline. This bromomethyl derivative acts as a highly reactive electrophile, allowing the quinoline pharmacophore to be covalently tethered to the macrolactone ring of antibiotics, dramatically expanding their spectrum of antibacterial activity [4].

References

-

CAS Common Chemistry. 3-Chloro-4-methylquinoline (CAS RN: 56961-79-6). American Chemical Society. 1

-

Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of 4-methylquinoline - FINAL (12/2000). California Environmental Protection Agency. 3

-

Sciencemadness Library. The Reimer-Tiemann Reaction: Synthesis of Cyclohexadienones and Related Nonaromatics.4

-

Google Patents. Macrolides - NL1030713C2.5

-

PubChem. Quinoline, 3-chloro-4-methyl- (CID 92597). National Center for Biotechnology Information. 2

Sources

biological activity of 3-Chloro-4-methylquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Chloro-4-methylquinoline Derivatives

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Found in various natural products, quinoline and its derivatives have been instrumental in developing therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[2][3] The electronic properties conferred by the nitrogen atom, combined with the planar structure, allow these molecules to interact with a diverse range of biological targets. This guide focuses specifically on derivatives of the 3-chloro-4-methylquinoline core, exploring the synthetic strategies, biological activities, and mechanistic underpinnings that make this class of compounds a compelling area for research and drug development.

Part 1: Synthesis and Chemical Landscape

The biological activity of a compound is intrinsically linked to its structure. The synthesis of 3-chloro-4-methylquinoline derivatives often begins with foundational quinoline structures, which are then subjected to various chemical transformations. A common synthetic pathway involves the reaction of an appropriately substituted aniline with an α,β-unsaturated ketone, followed by chlorination and methylation at specific positions. Phase transfer catalysis is a frequently employed technique in these syntheses, utilizing reagents like benzyltriethylammonium chloride to facilitate reactions between aqueous and organic phases.[4]

The presence of the chlorine atom at the 3-position and the methyl group at the 4-position significantly influences the electronic distribution and steric profile of the quinoline ring, which in turn dictates the molecule's interaction with biological targets. Further derivatization, often at the 2-position or on other parts of the quinoline core, allows for the fine-tuning of these properties to enhance potency and selectivity.[5][6]

Caption: A generalized workflow for the synthesis of 3-chloro-4-methylquinoline derivatives.

Part 2: Core Biological Activities and Mechanisms of Action

Derivatives of the 3-chloro-4-methylquinoline scaffold have demonstrated a range of significant biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The most extensively documented activity of quinoline derivatives is their potential as anticancer agents.[7] These compounds can exert cytotoxic effects through multiple mechanisms, making them robust candidates for cancer therapy.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mode of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell proliferation, survival, and migration.[7][8] Several quinoline derivatives have been identified as potent inhibitors of kinases such as PI3K (Phosphoinositide 3-kinase), Src kinase, and Pim-1 kinase.[9][10][11]

The PI3K/AKT pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. Inhibition of PI3K by 3-chloroquinoline derivatives can block downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[10][11][12] This disruption of essential survival mechanisms makes these compounds selectively toxic to cancer cells, which are often highly dependent on these pathways.[2][13]

Caption: Inhibition of the PI3K/AKT signaling pathway by 3-chloroquinoline derivatives.

Other reported anticancer mechanisms for quinoline derivatives include DNA intercalation, which interferes with DNA replication, and the inhibition of topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription.[2]

Quantitative Data: Cytotoxic Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314 - 4.65 | |

| 7-chloroquinoline derivative | Breast (MCF-7) | 11.52 | [14] |

| 7-chloroquinoline derivative | Breast (MDA-MB-468) | 8.73 | [14] |

| Chloroquinoline-benzenesulfonamide | Breast (MDA-MB231) | 26.54 | [11] |

| Chloroquinoline-benzenesulfonamide | Cervical (HeLa) | 30.92 | [11] |

| Chloroquinoline-benzenesulfonamide | Colorectal (LoVo) | 28.82 | [11] |

| Quinoline-Chalcone Derivative | Gastric (MGC-803) | Arrests G2/M phase | [6] |

Note: Data is for structurally related chloroquinoline derivatives to illustrate typical potency ranges.

Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial drugs (quinolones and fluoroquinolones). 3-Chloro-4-methylquinoline derivatives extend this legacy, showing activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][15]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16]

-

DNA Gyrase: Predominantly the target in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition leads to the stabilization of the enzyme-DNA complex, causing lethal double-strand breaks.[16]

-

Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for unlinking newly replicated circular chromosomes. Its inhibition prevents cell division.[16]

This targeted action on bacterial enzymes, which differ from their human counterparts, is the basis for their selective toxicity.

Quantitative Data: Antibacterial Efficacy

Antibacterial potency is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.

| Derivative Type | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |

| 2-chloro-6-methylquinoline (4a) | 6.25 | 6.25 | 50 | [16] |

| 2-chloro-6-methylquinoline (4b) | 12.50 | 12.50 | 50 | [16] |

| 2-chloro-6-methylquinoline (4d) | 25.00 | 12.50 | 25 | [16] |

| Quinolone-Triazole Hybrid | Various Strains | 6.25 | 6.25 | [5] |

Note: Data is for structurally related chloro-methylquinoline derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, including arthritis, autoimmune disorders, and even cancer.[17] Certain quinoline derivatives have demonstrated potent anti-inflammatory properties.[18][19][20]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated by the suppression of pro-inflammatory cytokines and enzymes. Studies on related 7-chloroquinoline derivatives have shown that they can inhibit the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2), two key mediators in the inflammatory cascade.[20] They can also down-regulate the expression of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[17][20][21] By targeting these master regulators of the inflammatory response, these compounds can effectively reduce the physiological signs of inflammation.

Part 3: Experimental Protocols and Methodologies

The validation of biological activity relies on robust and reproducible experimental assays. The following protocols are standard methodologies used to evaluate the activities described in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][22][23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 3-chloro-4-methylquinoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for an additional 48 to 72 hours.[10]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration on a logarithmic scale and determine the IC50 value from the resulting dose-response curve.[10]

Protocol: In Vitro Antibacterial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) in a suitable broth, such as Mueller-Hinton Broth (MHB).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[20][24]

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult rats or mice (e.g., Wistar rats) and allow them to acclimatize for at least one week before the experiment. Fast the animals overnight before the test.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[20]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.[24]

-

Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 3-chloro-4-methylquinoline scaffold is a versatile and potent pharmacophore with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The mechanisms of action, often involving the inhibition of key enzymes like kinases and topoisomerases, provide a solid rationale for their therapeutic potential. The structure-activity relationship (SAR) studies, facilitated by the synthetic accessibility of these derivatives, continue to yield compounds with improved potency and selectivity.[10]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve bioavailability and reduce potential off-target effects.[7] The exploration of novel hybrid molecules, combining the 3-chloro-4-methylquinoline core with other biologically active moieties, may lead to the development of next-generation therapeutics with multi-target capabilities, addressing complex diseases such as drug-resistant cancers and infections.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Taylor & Francis.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Publishing.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services. (n.d.). Nuvisan.

- Bioassays for anticancer activities. (n.d.). PubMed.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Dovepress.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). PubMed.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, April 1). PubMed.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.

- Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. (2023, June 12). Sygnature Discovery.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PMC.

- Bioassays for anticancer activities. (2013, January 1). University of Wollongong.

- (PDF) Bioassays for Anticancer Activities. (n.d.). ResearchGate.

- Synthesis of 3-chloro-4-[(4-piperidyl)-methyl]-quinoline. (n.d.). PrepChem.com.

- Synthesis of 3-chloro-4-(2-chloroquinolin-3-yl). (n.d.). ResearchGate.

- Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide. (n.d.). Benchchem.

- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.

- Review on recent development of quinoline for anticancer activities. (2022, June 16). Taylor & Francis Online.

- Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. (2009, November 15). PubMed.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PMC.

- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (2016, April 5). PMC.

- 3-Chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.). Google Patents.

- Benchmarking the Antibacterial Efficacy of 3-Chloro-6-methylquinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.

- Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate.

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). Hindawi.

- 3-Chloro-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate.

- 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.). Google Patents.

- A Comparative Analysis of the Biological Activity of 7-Chloroquinoline Derivatives. (n.d.). Benchchem.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed.

- Biological activities of quinoline derivatives. (2009, December 15). PubMed.

- (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.

- Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences.

- Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica.

- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC.

- Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2018, February 23). ACS Publications.

- Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (n.d.). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 5. Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. ro.uow.edu.au [ro.uow.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. ijpras.com [ijpras.com]

The Ascendance of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 4-Methylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylquinoline scaffold, known colloquially as lepidine, represents a cornerstone in the edifice of heterocyclic chemistry. From its early isolation from coal tar to its contemporary role as a privileged pharmacophore, the journey of 4-methylquinoline is a compelling narrative of chemical discovery and innovation. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 4-methylquinoline and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that have cemented its importance in medicinal chemistry and materials science.

Genesis of a Scaffold: The Dawn of Quinoline Chemistry

The story of 4-methylquinoline is intrinsically linked to the broader history of quinoline itself. The mid-19th century was a period of burgeoning discovery in organic chemistry, largely fueled by the byproducts of coal gasification. It was from the complex mixture of coal tar that the parent quinoline molecule was first isolated in 1834 by the German chemist Friedlieb Ferdinand Runge. This discovery opened the door to a new class of nitrogen-containing heterocyclic compounds.

However, it was the development of robust synthetic methodologies in the latter half of the 19th century that truly unlocked the potential of the quinoline scaffold, making it readily accessible for systematic investigation. These foundational synthetic strategies laid the groundwork for the eventual synthesis and exploration of substituted quinolines, including the 4-methyl derivative.

The Emergence of 4-Methylquinoline (Lepidine)

While the exact date of the first isolation and identification of 4-methylquinoline is not as definitively documented as that of its parent, it was recognized as a significant component of the higher-boiling fractions of coal-tar quinoline bases.[1] Its trivial name, lepidine, is derived from the Greek word 'lepis', meaning scale, though the origin of this nomenclature is not definitively known.

The true historical impact of 4-methylquinoline began with the advent of synthetic methods that allowed for its specific and controlled preparation, moving beyond reliance on the inconsistent and complex matrix of coal tar.

Foundational Syntheses of the 4-Methylquinoline Core

The ability to construct the 4-methylquinoline scaffold with precision was a pivotal moment in its history. Two classical named reactions, the Combes and the Doebner-von Miller syntheses, proved to be particularly instrumental.

The Combes Quinoline Synthesis (1888)

First reported by the French chemist Alphonse-Edmond Combes in 1888, this acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to 2,4-disubstituted quinolines.[2][3] To synthesize 4-methylquinoline, aniline is reacted with acetylacetone (pentane-2,4-dione).

Causality in Experimental Design: The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The acid protonates a carbonyl oxygen of the β-diketone, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the aniline. This is followed by a series of acid-catalyzed dehydration and cyclization steps. The reaction is typically heated to provide the necessary activation energy for the intramolecular electrophilic aromatic substitution and subsequent aromatization.

Experimental Protocol: Combes Synthesis of 4-Methylquinoline

Materials:

-

Aniline

-

Acetylacetone (Pentane-2,4-dione)

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to an equal volume of water to prepare a dilute sulfuric acid solution. Cool the solution in an ice bath.

-

Reactant Addition: To the cooled acid solution, slowly add aniline with constant stirring. After the aniline has dissolved, add acetylacetone dropwise from the dropping funnel.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate the crude 4-methylquinoline.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-methylquinoline.

Mechanism of the Combes Synthesis

Caption: Workflow for the Combes Synthesis of 4-Methylquinoline.

The Doebner-von Miller Reaction (1881)

This reaction, a modification of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[4][5] For the synthesis of 4-methylquinoline, aniline is reacted with crotonaldehyde.

Causality in Experimental Design: The Doebner-von Miller reaction is typically catalyzed by strong Brønsted or Lewis acids. The acid facilitates the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. Subsequent cyclization and oxidation steps lead to the aromatic quinoline product. The in-situ generation of the α,β-unsaturated carbonyl from an aldol condensation of aldehydes or ketones is also a common variation.

Experimental Protocol: Doebner-von Miller Synthesis of 4-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid or Zinc Chloride

-

Nitrobenzene (as an oxidizing agent, optional)

-

Sodium Hydroxide solution

-

Steam distillation apparatus

-

Diethyl ether or Dichloromethane

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.

-

Charging Reactants: Add aniline and concentrated hydrochloric acid to the flask and cool the mixture.

-

Addition of Carbonyl: Slowly add crotonaldehyde to the stirred mixture. An exothermic reaction may occur, which can be controlled by external cooling.

-

Heating: After the addition is complete, heat the mixture to reflux for several hours (e.g., 4-7 hours).[6]

-

Work-up and Neutralization: Cool the reaction mixture and make it strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Purification: The 4-methylquinoline can be purified from the reaction mixture by steam distillation. The distillate is then extracted with an organic solvent.

-

Final Purification: The organic extracts are dried, and the solvent is removed. The resulting crude product can be further purified by vacuum distillation.

Mechanism of the Doebner-von Miller Reaction

Caption: Key steps in the Doebner-von Miller synthesis of 4-methylquinoline.

Historical and Contemporary Applications

The availability of synthetic routes to 4-methylquinoline propelled its use in various industrial and scientific domains.

The Dawn of Synthetic Dyes

In the late 19th and early 20th centuries, the burgeoning synthetic dye industry was a major consumer of novel aromatic compounds. 4-Methylquinoline, with its reactive methyl group, became a valuable precursor in the synthesis of cyanine dyes.[1][7] The methyl group at the 4-position is sufficiently acidic to undergo condensation reactions, especially after quaternization of the quinoline nitrogen.[7] This reactivity was exploited to create the polymethine chain characteristic of cyanine dyes, which found extensive use as photographic sensitizers and, more recently, as fluorescent probes in biological imaging.[8]

A Privileged Scaffold in Medicinal Chemistry

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, and the 4-methylquinoline moiety is a recurring motif in a multitude of biologically active compounds.

Antimalarial Agents: The history of quinoline-based antimalarials dates back to the isolation of quinine from cinchona bark.[9] The development of synthetic quinolines, such as chloroquine, was a major breakthrough in the fight against malaria.[9][10] While chloroquine itself is a 4-aminoquinoline, the broader exploration of the quinoline scaffold has included 4-methyl substituted derivatives in the quest for new and effective antimalarial drugs to combat rising drug resistance.[11]

Anticancer and Antimicrobial Agents: The versatility of the 4-methylquinoline scaffold has led to its incorporation into molecules with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12] The ability to functionalize both the quinoline ring and the methyl group allows for the fine-tuning of a compound's biological and physicochemical properties.

Structure-Activity Relationships (SAR) of 4-Methylquinoline Derivatives

The biological activity of 4-methylquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

| Substituent Position | General Effect on Biological Activity | Examples of Activity |

| 2-Position | Substitution at the 2-position can significantly modulate activity. Bulky or aromatic groups can enhance interactions with biological targets. | Anticancer, Antimicrobial |

| 6- and 8-Positions | Substitution with electron-donating or electron-withdrawing groups can influence the overall electron density of the ring system, affecting binding affinities and pharmacokinetic properties. | Antimalarial, Anticancer |

| 4-Methyl Group | The methyl group itself can be a key pharmacophoric feature. Its modification or replacement can drastically alter biological activity. | The acidity of the methyl protons allows for further derivatization. |

Table 1: General Structure-Activity Relationships of 4-Methylquinoline Derivatives.

Conclusion

From its origins as a constituent of coal tar to its current status as a valuable building block in organic synthesis and medicinal chemistry, 4-methylquinoline has had a rich and impactful history. The development of foundational synthetic methods by chemists like Combes and Doebner & von Miller was instrumental in unlocking its potential. Today, the 4-methylquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents and functional materials, a testament to the enduring legacy of this versatile heterocycle.

References

-

Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC.

-

4-Methylquinoline. California Office of Environmental Health Hazard Assessment.

-

Synthesis of New Fluorogenic Cyanine Dyes and Incorporation into RNA Fluoromodules. ACS Publications.

-

History of antimalarial drugs. Medicines for Malaria Venture.

-

Lepidine (4-Methylquinoline). Discovery Fine Chemicals.

-

Preparation of lepidine. PrepChem.com.

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

Lepidine (4‐methylquinoline) synthetic routes. ResearchGate.

-

Combes quinoline synthesis. Xpertstree.

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

-

Lepidine 99 491-35-0. Sigma-Aldrich.

-

Doebner–Miller reaction. Wikipedia.

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PMC.

-

Doebner-Miller Reaction. SynArchive.

-

4-Methylquinoline. PubChem.

-

Combes quinoline synthesis. Wikipedia.

-

Lepidine. Wikipedia.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem.

-

Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. National Center for Biotechnology Information.

-

A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lepidine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-chloro-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. This includes in-depth analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of this data, ensuring a self-validating system for researchers. The content is structured to provide not just data, but a causal understanding of the underlying molecular behavior that gives rise to the observed and predicted spectral features.

Introduction: The Significance of 3-Chloro-4-methylquinoline

Substituted quinolines are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the quinoline scaffold in 3-chloro-4-methylquinoline creates a unique electronic and steric environment. This substitution pattern can significantly influence the molecule's biological activity and physical properties, making it a valuable target for drug discovery and a versatile intermediate in organic synthesis.

A thorough understanding of the spectroscopic signature of 3-chloro-4-methylquinoline is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide is designed to serve as a foundational reference for researchers working with this compound, providing the necessary tools to confidently analyze and interpret its spectral data.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 3-chloro-4-methylquinoline, including the aromatic quinoline core, the electron-withdrawing chloro group, and the electron-donating methyl group, all contribute to its unique spectroscopic fingerprint.

Caption: Molecular structure of 3-chloro-4-methylquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-chloro-4-methylquinoline are presented below, based on the analysis of related structures such as 4-methylquinoline and 3-chloroquinoline.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chloro-4-methylquinoline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | s | - |

| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| 4-CH₃ | 2.6 - 2.8 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chloro-4-methylquinoline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 128 - 130 |

| C-4 | 147 - 149 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 126 - 128 |

| C-8 | 124 - 126 |

| C-8a | 148 - 150 |

| 4-CH₃ | 18 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-chloro-4-methylquinoline are based on the characteristic frequencies of aromatic systems, C-H bonds, C-N bonds, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for 3-Chloro-4-methylquinoline

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3100 | Aromatic C-H stretch |

| 2920 - 2980 | Aliphatic C-H stretch (methyl) |

| 1600 - 1620 | C=C aromatic ring stretch |

| 1500 - 1580 | C=N aromatic ring stretch |

| 1450 - 1490 | Aromatic ring stretch |

| 800 - 850 | C-H out-of-plane bending |

| 700 - 800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The predicted mass spectral data for 3-chloro-4-methylquinoline is based on Electron Ionization (EI).

Table 4: Predicted Mass Spectrometry Data for 3-Chloro-4-methylquinoline

| m/z | Interpretation |

| 177/179 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 142 | [M - Cl]⁺ |

| 141 | [M - HCl]⁺ |

| 115 | [M - Cl - HCN]⁺ |

In-depth Interpretation of Spectroscopic Data

Analysis of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-chloro-4-methylquinoline is expected to show distinct signals for the aromatic protons and the methyl group. The downfield shift of H-2 to around 8.7-8.9 ppm is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing chloro group at the 3-position. The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) will resonate in the typical aromatic region, with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen and the substituents. The methyl group at the 4-position is expected to appear as a sharp singlet at approximately 2.6-2.8 ppm.

Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The quaternary carbons (C-3, C-4, C-4a, and C-8a) are expected to have distinct chemical shifts. The presence of the electronegative chlorine atom will cause a downfield shift for C-3. The carbon of the methyl group will appear at the most upfield region of the spectrum.

Analysis of the Predicted IR Spectrum

The IR spectrum will be characterized by the stretching and bending vibrations of the various bonds. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring will give rise to a series of sharp bands in the 1500-1620 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.

Analysis of the Predicted Mass Spectrum

The mass spectrum of 3-chloro-4-methylquinoline under electron ionization is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion, with two peaks at m/z 177 and 179 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways for chloro-substituted quinolines include the loss of a chlorine radical or a molecule of HCl.[3]

Caption: Predicted fragmentation pathway of 3-chloro-4-methylquinoline in EI-MS.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 3-chloro-4-methylquinoline.

NMR Spectroscopy Protocol

Caption: Workflow for acquiring NMR spectra of 3-chloro-4-methylquinoline.

This protocol is a standard procedure for obtaining high-quality NMR spectra of small organic molecules.[4] The choice of a high-field spectrometer is recommended for better signal dispersion.

IR Spectroscopy Protocol

For solid samples like 3-chloro-4-methylquinoline, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.

ATR-IR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

KBr Pellet Protocol:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.[5]

-

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a robust framework for the spectroscopic analysis of 3-chloro-4-methylquinoline. While the presented data is predictive, it is grounded in the well-established principles of NMR, IR, and MS, and corroborated by data from structurally similar compounds. The detailed experimental protocols offer a clear and reliable path for researchers to obtain and validate their own experimental data. This comprehensive resource is intended to empower scientists in their research and development endeavors involving this important quinoline derivative.

References

- Electronic Supporting Inform

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

-

University of Illinois Urbana-Champaign, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]

- BenchChem. (2025).

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

The Solvation Dynamics of 3-Chloro-4-methylquinoline: A Technical Guide for Organic Solvents

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, quinoline derivatives serve as privileged scaffolds. Specifically, 3-Chloro-4-methylquinoline (CAS: 56961-79-6) is a critical intermediate in the development of aza-arenes and potential pharmaceutical agents. However, its rigid aromatic core and specific substitution pattern present unique solubility challenges that must be mastered to optimize reaction yields and biological assay fidelity.

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 3-Chloro-4-methylquinoline across various organic solvents. By synthesizing physicochemical data with field-proven methodologies, this guide equips researchers with the authoritative protocols necessary for handling this compound in both synthetic and high-throughput screening environments.

Physicochemical Profiling and Solvation Causality

To predict and manipulate the solubility of 3-Chloro-4-methylquinoline, one must first deconstruct its physicochemical properties. According to data computed by , the compound exhibits the following core metrics:

-

Molecular Weight: 177.63 g/mol

-

XLogP3-AA (Lipophilicity): 3.2

-

Topological Polar Surface Area (TPSA): 12.9 Ų

-

Hydrogen Bond Donors: 0

-

Hydrogen Bond Acceptors: 1 (Quinoline Nitrogen)

The Causality of Solubility

The high XLogP3 value (3.2) and exceptionally low TPSA (12.9 Ų) dictate that 3-Chloro-4-methylquinoline is highly lipophilic and practically insoluble in aqueous media. The lack of hydrogen bond donors means the molecule cannot self-associate via hydrogen bonding, lowering its crystal lattice energy compared to hydroxylated or aminated analogs.

However, the presence of the quinoline nitrogen provides a single, localized hydrogen bond acceptor site. This creates a bifurcated solvation profile:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solvation is driven entirely by favorable London dispersion forces and hydrophobic interactions with the aromatic rings and the methyl/chloro substituents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Dichloromethane): These solvents excel at dissolving the compound via strong dipole-dipole interactions without requiring hydrogen bond exchange.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solvation is moderately high because the protic solvent can donate a hydrogen bond to the lone pair of the quinoline nitrogen, stabilizing the solute-solvent complex.

Fig 1. Solvation pathways of 3-Chloro-4-methylquinoline across organic solvent classes.

Quantitative Solubility Data Summary